molecular formula C12H17N B12993964 Cyclobutyl(p-tolyl)methanamine CAS No. 1016749-43-1

Cyclobutyl(p-tolyl)methanamine

Cat. No.: B12993964
CAS No.: 1016749-43-1
M. Wt: 175.27 g/mol
InChI Key: HJUBVJHETMKCEY-UHFFFAOYSA-N
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Description

Cyclobutyl(p-tolyl)methanamine is an organic compound with the chemical formula C12H17N. It is a colorless liquid with an aromatic smell of benzene at room temperature . This compound is part of the amine family, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.

Preparation Methods

Cyclobutyl(p-tolyl)methanamine can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutyl bromide with p-toluidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclobutyl(p-tolyl)methanamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclobutyl(p-tolyl)methanamine has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclobutyl(p-tolyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Cyclobutyl(p-tolyl)methanamine can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the cyclobutyl and p-tolyl groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

CAS No.

1016749-43-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

cyclobutyl-(4-methylphenyl)methanamine

InChI

InChI=1S/C12H17N/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10,12H,2-4,13H2,1H3

InChI Key

HJUBVJHETMKCEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCC2)N

Origin of Product

United States

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